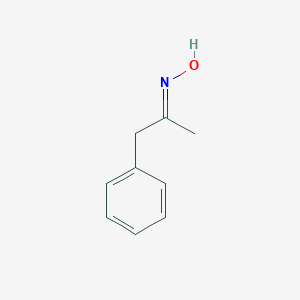

Phenylacetone oxime

説明

Significance in Synthetic Organic Chemistry

Phenylacetone (B166967) oxime serves as a valuable intermediate and building block in synthetic organic chemistry, primarily due to the reactivity of the oxime functional group. cymitquimica.com It participates in a variety of chemical transformations, allowing for the construction of more complex molecules.

The most common synthesis of phenylacetone oxime involves the direct condensation of phenyl-2-propanone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. smolecule.com This reaction is a straightforward and widely used method for preparing ketoximes. acs.org

Key reactions involving this compound include:

The Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement of an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org When this compound is treated with acidic reagents like polyphosphoric acid or phosphorus pentoxide, it rearranges stereospecifically to form N-phenylacetamide (acetanilide). acs.org This reaction is a fundamental tool in organic synthesis for converting ketones into amides or lactams. acs.orgmasterorganicchemistry.com The reaction proceeds via the migration of the alkyl group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen. organic-chemistry.org The reaction of phenylacetone with hydroxylamine can produce both E and Z isomers of the oxime, which rearrange to different amide products. acs.org

Reduction to Amines: The oxime group can be readily reduced to a primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst). This reaction yields 1-phenyl-2-propanamine (amphetamine), a compound of significant interest in medicinal chemistry.

Other Reactions: this compound can undergo oxidation to form nitriles or nitroso compounds, depending on the oxidizing agent used. It can also participate in metal-mediated reactions, such as palladium-catalyzed cross-coupling, to form new carbon-carbon bonds. The oxime's hydroxyl group can be acylated to form oxime esters, which are themselves a class of compounds with diverse biological activities. ijpcbs.com

The synthetic utility of this compound is summarized in the table below.

| Reaction Type | Reagents | Primary Product(s) | Significance |

| Beckmann Rearrangement | H₂SO₄, P₂O₅, etc. | N-phenylacetamide (Acetanilide) | Synthesis of amides from ketones. masterorganicchemistry.comacs.org |

| Reduction | NaBH₄, H₂/Pd-C | 1-Phenyl-2-propanamine | Production of primary amines. |

| Oxidation | H₂O₂, Peracids | Phenylacetonitrile, Nitroso derivatives | Intermediate for other organic syntheses. |

| Acylation | Acyl chlorides | Oxime esters | Derivatization for analysis or synthesis of bioactive molecules. ijpcbs.com |

| Metal-Mediated Coupling | Pd catalysts, Boronic acids | Biaryl derivatives | Formation of complex molecular structures. |

Relevance in Biological and Pharmaceutical Research

The relevance of this compound in biological and pharmaceutical research is twofold: it is a known metabolite of certain compounds and serves as a precursor in the synthesis of pharmacologically active molecules. smolecule.comcymitquimica.com

A primary area of research has been its role as a key intermediate in the metabolic deamination of amphetamine. smolecule.comnih.gov Studies have demonstrated that in biological systems, particularly in the liver, amphetamine can be metabolized to this compound, which is then further broken down. smolecule.com Understanding this metabolic pathway is crucial for the study of amphetamine's pharmacokinetics. smolecule.com Capillary electrophoresis (CE) methods have been developed to separate the E and Z stereoisomers of this compound, which can be present as impurities in dexamphetamine sulfate (B86663) samples, indicating the synthetic route used. chromatographyonline.comnih.gov

Beyond its role as a metabolite, the broader class of oxime-containing compounds has shown significant and diverse biological activity. This has spurred interest in using oximes as a structural motif in drug discovery. encyclopedia.pubnih.govmdpi.com Research has shown that oximes can act as:

Enzyme Inhibitors: Many oximes are inhibitors of various kinases, which are critical enzymes in cellular signaling. encyclopedia.pubnih.gov

Acetylcholinesterase Reactivators: Certain oxime compounds, such as pralidoxime (B1201516), are used as antidotes for organophosphate poisoning because they can reactivate the inhibited acetylcholinesterase enzyme. nih.govencyclopedia.pub

Antimicrobial and Anticancer Agents: The introduction of an oxime group into different molecular backbones has been shown to confer or enhance antibacterial, antifungal, and anticancer properties. nih.govmdpi.comresearchgate.net Oxime derivatives of natural products have demonstrated increased cytotoxic activity against cancer cell lines. mdpi.com

This compound's utility as a synthetic intermediate allows for its use in the production of various pharmaceutical compounds. cymitquimica.comontosight.ai Its reduction to an amine is a key step in certain synthetic pathways for producing amphetamine and related structures.

| Research Area | Relevance of this compound |

| Metabolism Studies | Intermediate in the oxidative deamination of amphetamine. smolecule.comnih.gov |

| Pharmaceutical Synthesis | Precursor for the synthesis of 1-phenyl-2-propanamine and related structures. cymitquimica.com |

| Drug Discovery | Part of the broader class of biologically active oximes studied for anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com |

| Analytical Chemistry | Analyzed as a process-related impurity in pharmaceutical-grade amphetamine. chromatographyonline.comnih.gov |

Historical Context of Oxime Chemistry in Academic Inquiry

The study of oximes has a rich history in chemistry, dating back to the late 19th century.

1882: The first synthesis of an oxime was reported by German chemist Viktor Meyer and his student Alois Janny. acs.orgmdpi.com They discovered that aldehydes and ketones react with hydroxylamine to form these new crystalline compounds. nih.gov

1886: Just a few years after their discovery, the German chemist Ernst Otto Beckmann discovered the acid-catalyzed rearrangement of ketoximes into amides—a reaction now known as the Beckmann rearrangement. acs.org This became one of the most important applications of oximes, famously used in the industrial production of caprolactam, the precursor to Nylon-6, from cyclohexanone (B45756) oxime. acs.org

Mid-20th Century: The biological and medicinal importance of oximes became prominent. In the 1950s, a seminal discovery showed that certain oximes could reactivate acetylcholinesterase that had been inhibited by organophosphates. nih.govencyclopedia.pub This led to the development of pralidoxime (2-PAM) as an antidote for nerve agent and pesticide poisoning, an application for which it is still used today. nih.govencyclopedia.pub Around the same time, the discovery of cephalosporin (B10832234) C paved the way for the development of oxime-containing β-lactam antibiotics. nih.gov

Late 20th Century to Present: Research into oxime chemistry has expanded dramatically. Oximes are now recognized as versatile "click chemistry" reagents for bioconjugation and materials science due to their efficient and highly selective reaction with carbonyls. nih.govrsc.orgcore.ac.uk In medicinal chemistry, the oxime functional group is intentionally incorporated into molecules to create new therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. encyclopedia.pubnih.govmdpi.com The continued study of specific molecules like this compound is built upon this long history of fundamental and applied research in oxime chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-36-0 | |

| Record name | Phenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for Phenylacetone Oxime and Its Derivatives

Optimized Oximation Protocols for Phenyl-2-Propanone

The direct oximation of phenyl-2-propanone (P2P) with hydroxylamine (B1172632) is a fundamental method for synthesizing phenylacetone (B166967) oxime. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, followed by dehydration to yield the oxime. Optimization of this protocol is crucial for maximizing yield and purity.

Influence of Stoichiometric Ratios and Catalytic Modifiers

The stoichiometry of the reactants plays a critical role in the efficiency of the oximation reaction. A common protocol utilizes a slight excess of hydroxylamine to ensure complete conversion of the ketone. Research has indicated that a stoichiometric ratio of approximately 1:1.2 of phenyl-2-propanone to hydroxylamine hydrochloride is effective for driving the reaction to completion. This excess of the oximation agent helps to maximize the yield of the desired oxime.

While the oximation of ketones is often performed with a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, specific catalytic modifiers can also influence the reaction rate and selectivity. In the broader context of ketone synthesis, which is a precursor step, catalytic additives have been shown to be effective. For instance, in the ketonization of phenylacetic acid to form P2P, the addition of trace amounts of zinc chloride (ZnCl₂) can accelerate the reaction by 15-20%. The exploration of specific catalysts for the oximation step itself is an area of ongoing research to enhance reaction kinetics and reduce reaction times.

Table 1: Stoichiometric Ratios in Phenylacetone Oxime Synthesis

| Reactant | Stoichiometric Ratio (Ketone:Hydroxylamine) | Rationale |

|---|---|---|

| Phenyl-2-Propanone | 1 | Limiting reagent |

| Hydroxylamine Hydrochloride | 1.2 | Drives reaction to completion |

Solvent System Design for Enhanced Yield and Purity

The choice of solvent is paramount in the synthesis of this compound, as it affects reactant solubility, reaction rate, and the ease of product purification. A frequently employed solvent system is a mixture of ethanol (B145695) and water, typically in a 3:1 ratio. This system offers a good balance by dissolving the organic ketone while also accommodating the inorganic hydroxylamine salt and the base (e.g., sodium hydroxide) used to free the hydroxylamine. The use of aqueous ethanol facilitates the removal of inorganic byproducts during the workup, leading to a purer isolated product. The reaction is commonly conducted at temperatures between 60–80°C to achieve a reasonable reaction rate, with prolonged durations of 4–6 hours leading to yields of up to 90%.

Advanced Purification Techniques for Product Isolation

Standard purification of this compound involves vacuum distillation, with the product typically distilling at 154–156°C at 30 mmHg, or recrystallization from an ethanol/water mixture, which can yield purities greater than 95%. For more rigorous purification and separation of isomers, advanced analytical and preparative techniques can be employed.

Column chromatography is a viable method for obtaining high-purity this compound. Furthermore, capillary electrophoresis (CE) has been demonstrated as a powerful technique for the separation of the E and Z stereoisomers of this compound, which can be challenging to resolve by classical methods. chromatographyonline.com This high-resolution separation is crucial for applications requiring stereoisomerically pure compounds.

Table 2: Purification Techniques for this compound

| Technique | Conditions/Parameters | Achieved Purity | Notes |

|---|---|---|---|

| Vacuum Distillation | 154–156°C @ 30 mmHg | >95% | Standard industrial and lab method. |

| Recrystallization | Ethanol/Water | >95% | Effective for removing soluble impurities. |

| Column Chromatography | Silica gel | High | Allows for separation from closely related impurities. |

| Capillary Electrophoresis | 50 mM sodium borate (B1201080) buffer (pH 9.2), 25 kV | Analytical Separation | Separates E/Z stereoisomers. chromatographyonline.com |

Ketonization of Phenylacetic Acid Precursors and Subsequent Oximation

An alternative and often preferred route for large-scale production involves the synthesis of phenyl-2-propanone from phenylacetic acid, followed by the oximation step as described previously. This two-step process is economically viable due to the accessibility of phenylacetic acid.

Catalytic Strategies for Phenyl-2-Propanone Formation

Several catalytic strategies have been developed for the ketonization of phenylacetic acid. A well-established laboratory method involves the reaction of phenylacetic acid with acetic anhydride (B1165640) in the presence of a catalyst such as sodium acetate (B1210297). This reaction is typically performed at reflux temperatures (145–150°C) for an extended period (around 40 hours) and can produce phenyl-2-propanone in approximately 82% yield after distillation.

For industrial-scale production, gas-phase catalytic ketonization is a more efficient method. This process involves passing the vapors of phenylacetic acid and acetic acid over a solid catalyst at high temperatures. An alumina-supported cerium oxide catalyst is effective for this transformation at temperatures ranging from 400–500°C. nih.govchemicalbook.inindigoinstruments.com Another documented method involves the distillation of phenylacetic acid with metal acetates, such as lead acetate or calcium acetate.

Table 3: Catalytic Methods for Phenyl-2-Propanone Synthesis from Phenylacetic Acid

| Method | Reagents/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride Method | Acetic anhydride, Sodium acetate | 145–150°C | ~82% | |

| Catalytic Ketonization | Acetic acid, Alumina-supported cerium oxide | 400–500°C | High | nih.govchemicalbook.inindigoinstruments.com |

| Metal Acetate Distillation | Lead acetate or Calcium acetate | High | - | scribd.com |

Tandem Reaction Sequences for Improved Efficiency

The conversion of phenylacetic acid to phenyl-2-propanone and its subsequent oximation can be considered a two-step, one-pot sequence in principle, although in practice the ketonization is often performed, and the intermediate ketone is purified before oximation. Research into tandem reactions for the synthesis of other ketones and oximes provides a foundation for developing more integrated processes for this compound. For instance, tandem oxidation/halogenation reactions of allylic alcohols have been developed, showcasing the potential for multi-step sequences in a single pot. organic-chemistry.org The development of a true one-pot process where phenylacetic acid is converted directly to this compound without isolation of the intermediate ketone would represent a significant advancement in synthetic efficiency.

Stereoselective Synthesis of this compound Isomers

The control of E/Z isomerism in the synthesis of this compound is a critical aspect of its chemistry, as the configuration of the C=N double bond can influence subsequent reactions and biological activity.

E/Z Isomer Control in Oxime Formation

Traditional synthesis of this compound through the condensation of phenylacetone with hydroxylamine hydrochloride often results in a mixture of E and Z isomers. smolecule.com The ratio of these isomers can be influenced by reaction conditions such as pH, temperature, and solvent. For instance, acid-catalyzed isomerization can be employed to enrich one isomer over the other. A process has been described where a mixture of E and Z isomers of aryl alkyl ketoximes is treated with an anhydrous protic or Lewis acid. This treatment selectively precipitates the E isomer as an immonium salt, while the Z isomer in solution isomerizes to the more stable E form, which then also precipitates. Neutralization of the salt yields the aryl alkyl ketoxime with a high proportion of the E isomer.

Furthermore, the choice of base can also direct the stereochemical outcome. The use of milder bases may favor the kinetic product, while stronger bases or prolonged reaction times can lead to the thermodynamically more stable isomer. While specific data for this compound is not extensively detailed in readily available literature, the principles governing stereocontrol in other aryl alkyl oximes are applicable.

Table 1: Factors Influencing E/Z Isomer Ratio in Oxime Formation

| Factor | Effect on Isomer Ratio |

| pH | Acidic conditions can catalyze the interconversion of isomers, often favoring the thermodynamically more stable isomer. |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to the thermodynamic product. |

| Solvent | The polarity and proticity of the solvent can influence the transition state energies for the formation of each isomer. |

| Base | The strength and nature of the base used can affect the reaction kinetics and the final isomer ratio. |

Photocatalyzed Isomerization and Stereochemical Dynamics

Visible-light photocatalysis has emerged as a powerful tool for the stereoselective isomerization of oximes, offering a mild and general route to access the less stable Z isomers from the thermodynamically favored E isomers. organic-chemistry.orgnih.gov This method typically employs an iridium-based photosensitizer that, upon irradiation with visible light (e.g., 427 nm), facilitates energy transfer to the oxime. nih.gov This energy transfer promotes the molecule to an excited triplet state, where rotation around the C=N bond is facilitated, leading to isomerization. organic-chemistry.org Upon relaxation, a photostationary state is reached that is often enriched in the Z isomer.

This technique has been successfully applied to a broad range of aryl oximes, demonstrating excellent functional group tolerance. nih.gov While specific studies on this compound are not extensively reported, its structural similarity to other aryl alkyl oximes suggests that it would be a suitable substrate for this photocatalyzed E/Z isomerization. This approach provides a valuable alternative to classical methods, which often require harsh conditions and yield mixtures of isomers. The ability to selectively generate the Z-isomer opens up new avenues for reactivity and the synthesis of novel derivatives. organic-chemistry.orgnih.gov

Mechanochemical Approaches to Isomer Control

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.orgmdpi.com The synthesis of oximes via mechanochemical methods, typically by grinding the corresponding ketone with hydroxylamine hydrochloride and a solid base, has been shown to be a rapid and high-yielding process. mdpi.comresearchgate.net

In the context of isomer control, mechanochemistry can offer unique advantages. The solid-state environment can influence the conformational preferences of the reactants and intermediates, potentially leading to different stereochemical outcomes compared to solution-phase reactions. For instance, in the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, the choice of base was found to influence the resulting isomer ratio. mdpi.com It has been noted that residual acid from the hydroxylamine hydrochloride salt can cause isomerization in the solid state. mdpi.com

Metal-Catalyzed Synthetic Routes to this compound

Metal catalysts have been instrumental in developing more efficient and selective methods for the synthesis of oximes, including this compound. smolecule.com These catalysts can activate the reactants in unique ways, leading to milder reaction conditions and improved yields.

Emerging Metal-Mediated Oxime Formation Techniques

Recent advancements have seen the rise of various metal-mediated techniques for oxime synthesis. acs.org These methods often involve the in-situ generation of reactive nitrogen species or the activation of the carbonyl group towards oximation. For example, copper-catalyzed protocols have been developed for the synthesis of ynimines from O-acetyl ketoximes and terminal alkynes, showcasing the versatility of metal catalysis in modifying the oxime functional group.

Palladium catalysis has also been extensively studied in the context of oxime chemistry. Cyclopalladated complexes of this compound have been synthesized and their reactivity explored. acs.org These organometallic intermediates can undergo a variety of insertion reactions, leading to the formation of complex heterocyclic structures. This demonstrates the potential of metal-mediated pathways to not only synthesize this compound but also to use it as a building block for more elaborate molecules.

Iron catalysis represents an environmentally benign and cost-effective alternative. researchgate.net While specific iron-catalyzed syntheses of this compound are not widely reported, iron catalysts have been successfully used in a variety of related transformations, suggesting their potential in this area.

Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for achieving high selectivity in oxime synthesis. For aryl alkyl oximes, stereoselective palladation has been observed, where the E-isomer undergoes cyclopalladation much faster than the Z-isomer. researchgate.net This kinetic difference allows for the separation of isomers and the selective functionalization of the E-form.

Furthermore, copper-catalyzed systems have been employed for the azidation of carbonyl compounds, a reaction that can be extended to the synthesis of functionalized oximes. nih.gov The choice of ligand in these catalytic systems is critical for controlling the reactivity and selectivity of the transformation.

The following table summarizes some of the metals and their roles in the synthesis and transformation of oximes:

Table 2: Role of Different Metals in Oxime Synthesis and Functionalization

| Metal | Role in Synthesis/Functionalization |

| Palladium | Catalyzes cross-coupling reactions and forms cyclometalated complexes for further functionalization. acs.org |

| Copper | Mediates the formation of ynimines from O-acetyl ketoximes and catalyzes azidation reactions. nih.gov |

| Iron | Offers a cost-effective and environmentally friendly option for various catalytic transformations. researchgate.net |

| Rhodium | Used in catalytic cycles involving N-O bond cleavage and C-H activation. |

| Iridium | Acts as a photosensitizer in the photocatalyzed E/Z isomerization of oximes. organic-chemistry.orgnih.gov |

Reaction Mechanisms and Chemical Transformations of Phenylacetone Oxime

Mechanistic Investigations of Oximation Reactions

Nucleophilic Addition and Dehydration Pathways

The formation of phenylacetone (B166967) oxime proceeds through a two-step mechanism common to the formation of imines and related compounds. masterorganicchemistry.comkhanacademy.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of phenylacetone. This step forms a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable oxime. masterorganicchemistry.com This elimination step results in the formation of the characteristic carbon-nitrogen double bond (C=N) of the oxime. masterorganicchemistry.com

Role of Acidic and Basic Catalysis

The rate of oximation is highly dependent on the pH of the reaction medium, with both acids and bases capable of catalyzing the reaction. numberanalytics.comxisdxjxsu.asia

Acid Catalysis: The reaction is typically most efficient under weakly acidic conditions (pH ~4-5). numberanalytics.com An acid catalyst protonates the carbonyl oxygen of phenylacetone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. masterorganicchemistry.comnumberanalytics.com However, at very low pH, the hydroxylamine itself becomes protonated, rendering it non-nucleophilic and thus inhibiting the reaction. numberanalytics.com

Base Catalysis: A base can facilitate the reaction by deprotonating the hydroxylamine, increasing its nucleophilicity. numberanalytics.com The dehydration step of the carbinolamine intermediate can also be catalyzed by a base. libretexts.org While classical methods often use a base like sodium hydroxide (B78521) or sodium acetate (B1210297) to neutralize the hydroxylamine hydrochloride salt typically used, amino acids have also been explored as green catalysts for oximation reactions. xisdxjxsu.asia

Oxidative Transformations of Phenylacetone Oxime

The oxime functional group in this compound is susceptible to various oxidative transformations, leading to a range of products depending on the reagents and conditions employed.

Formation of Nitroso Compounds and Nitriles

Nitroso Compounds: Oxidation of oximes can yield nitroso compounds. For instance, the oxidation of alicyclic ketoximes with N-bromosuccinimide produces blue bromonitroso compounds. acs.org The oxidation of cyclohexanone (B45756) oxime with lead tetraacetate also yields a nitroso derivative. nih.gov While direct oxidation of hydroxylamine compounds can lead to oximes instead of nitroso compounds, controlling the pH to be no greater than 5.5 can favor the formation of the nitroso product. google.com

Nitriles: this compound can be oxidized to form phenylacetonitrile. The dehydration of aldoximes is a common route to nitriles. byjus.comviirj.org For ketoximes like this compound, conversion to nitriles can be achieved using various reagents. lidsen.com For example, a one-pot reaction using triphosgene (B27547) can convert aldehydes or ketones first to the oxime and then to the corresponding nitrile or amide. chemrxiv.orgresearchgate.net Metal-mediated oxidation, particularly with copper or iron catalysts, can also facilitate the selective conversion of oximes to nitriles.

Conversion to Carbonyl Compounds

The regeneration of the parent carbonyl compound (phenylacetone) from this compound is a deoximation or deprotection reaction of significant synthetic importance. rhhz.netscielo.br This transformation can be achieved through various oxidative methods.

A wide range of reagents have been developed for this purpose, often aiming for mild conditions and high yields. These methods frequently employ an oxidizing agent to cleave the C=N bond. scielo.br

| Reagent System | Conditions | Key Features | Yield (%) | Source |

|---|---|---|---|---|

| Ceric ammonium (B1175870) nitrate | Aqueous alcohol, acetonitrile, or acetic acid; ≤0°C | Rapid reaction, consumes two equivalents of oxidant. | Good | cdnsciencepub.com |

| 2-Iodylbenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | Environmentally friendly, catalyst is recyclable. | Up to 96 | organic-chemistry.orgorganic-chemistry.org |

| Potassium dichromate / DMF | Dimethylformamide (DMF) | Homogeneous conditions, avoids preparation of specific Cr(VI) reagents. | Good | researchgate.net |

| N-Bromosaccharin | Microwave irradiation | Efficient, rapid cleavage. | Good | organic-chemistry.org |

| N-Bromophthalimide (NBPI) / Acetone/Water | Microwave irradiation | Rapid, clean reactions with easy work-up; selective for oximes over alkenes and alcohols. | Good | scielo.br |

| Iron powder / TMSCl / Acetic acid | THF, room temperature | Mild, reductive cleavage using inexpensive reagents. | Good | nih.gov |

Green Oxidation Chemistries Utilizing this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the oxidative transformation of oximes. researchgate.net These approaches prioritize the use of non-toxic reagents, recyclable catalysts, and waste-free protocols. dntb.gov.uaresearchgate.net

Hydrogen Peroxide as a Green Oxidant: Hydrogen peroxide (H₂O₂) is a recognized green oxidant because its primary byproduct is water. google.com Several catalytic systems use H₂O₂ for the deoximation of oximes. For example, a catalytic amount of ammonium heptamolybdate and potassium bromide in water efficiently converts oximes to carbonyl compounds using 30% H₂O₂. organic-chemistry.org Another system employs an organoselenium catalyst with hydrogen peroxide and air as clean oxidants for the same transformation. dntb.gov.uaresearchgate.net

Catalysis in Aqueous Media: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. The use of β-cyclodextrin with 2-iodylbenzoic acid allows for the efficient deoximation of oximes in water at room temperature. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: The development of solid-supported or otherwise recoverable catalysts is crucial for sustainable chemical processes. rhhz.net Polyaniline-supported tungsten and mixed-metal hexacyanocobaltates have been reported as efficient, heterogeneous, and reusable catalysts for oxidative deoximation. rhhz.netresearchgate.net

Rearrangement Reactions

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. For an unsymmetrical ketoxime like this compound, the regioselectivity of the rearrangement is a key consideration, as either the benzyl (B1604629) group or the methyl group can migrate.

The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the elimination of a water molecule to form a nitrilium ion intermediate. The group anti-periplanar to the departing hydroxyl group then migrates to the nitrogen atom. In the case of this compound, the stereochemistry of the oxime (E or Z isomer) dictates which group migrates.

Subsequent hydrolysis of the resulting intermediate yields the corresponding amide. If the benzyl group migrates, the product is acetanilide. If the methyl group migrates, N-phenylpropanamide is formed. Studies have shown that the reaction of certain oxime derivatives can lead to a bifurcation of the reaction pathway after the rate-determining transition state, resulting in both rearrangement (amides) and fragmentation (alcohols) products. lookchem.com

O-acetyl oximes can also undergo a Beckmann rearrangement. For instance, under standard palladium-catalyzed C-H arylation conditions with phenyliodide (PhI) and silver acetate (AgOAc) in trifluoroacetic acid (TFA), an O-acetyl oxime can undergo an in situ Beckmann rearrangement followed by C-H phenylation to yield an acetamide. nih.gov

Oximes can exist in equilibrium with their nitrone tautomers. This tautomerism is a subject of significant study, with theoretical calculations suggesting that the isomerization may occur via a bimolecular mechanism involving two oxime molecules, rather than a simple thermal 1,2-hydrogen shift. researchgate.netrsc.org Although the oxime form is generally more stable, the nitrone tautomer can be more reactive, particularly in cycloaddition reactions and nucleophilic additions. researchgate.netstackexchange.com

The presence of electron-donating groups on the oxime can lower the energy gap between the oxime and nitrone forms, stabilizing the latter and facilitating its participation in reactions. researchgate.net The involvement of the nitrone tautomer has been computationally demonstrated to be the predominant mechanism in the nucleophilic addition of certain oximes, a significant finding as these reactions typically proceed through the nitrogen atom of the oxime. rsc.org This tautomerism is a key factor in understanding the reactivity of oximes in various chemical transformations, including their use in dynamic covalent polyurethanes. acs.org

This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are often mediated by a metal catalyst and can proceed through radical or ionic pathways.

For example, the cyclopalladated complex of this compound reacts with carbon monoxide to produce an isoquinolin-1-one. acs.org In another instance, copper-catalyzed reactions of oximes with a tethered alkene can lead to the formation of pyrroline (B1223166) N-oxides. The proposed mechanism involves the oxidation of the oxime to a radical species, which then undergoes intramolecular cyclization. sci-hub.se

Oxime-Nitrone Tautomerism and Its Mechanistic Implications

Metal-Mediated and Catalyzed Reactions

Metal catalysts play a crucial role in expanding the synthetic utility of this compound by enabling a range of transformations, including C-H activation, functionalization, and cross-coupling reactions. smolecule.com

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. In the context of oximes, the oxime group can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation and subsequent functionalization.

Palladium-catalyzed C-H functionalization of O-acetyl oximes has been demonstrated to be an effective method for introducing new functional groups at the ortho-position of the phenyl ring or at the β-position of the alkyl chain. nih.gov These reactions can be used to introduce acetoxy, iodo, and chloro groups. nih.gov Similarly, rhodium(III)-catalyzed C-H activation of aryl ketone O-acyloximes with internal alkynes provides access to isoquinolines under relatively mild conditions. rsc.orghbni.ac.in

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Oximes and their derivatives have been successfully employed as substrates in various metal-catalyzed cross-coupling reactions.

The first copper-catalyzed cross-coupling of aromatic oximes with haloarenes was reported as a one-step method to form O-aryloximes. researchgate.net This reaction provides access to a range of oxime ethers in moderate to good yields. researchgate.net Palladium-catalyzed cross-coupling reactions of oxime esters with nucleophiles have also been developed, enabling deacylative borylation, Suzuki-Miyaura arylation, and Mizoroki-Heck alkenylation of aromatic ketones after their conversion to oxime esters. chemrxiv.org

Cyclopalladation and Other Organometallic Transformations

This compound is a versatile ligand in organometallic chemistry, particularly in reactions involving palladium. It readily undergoes cyclopalladation, a process where the palladium atom bonds to the ortho-carbon of the phenyl ring and the nitrogen atom of the oxime group, forming a stable five-membered palladacycle. researchgate.netsci-hub.se This reaction typically proceeds quickly with the E-isomer of the oxime, while the Z-isomer does not react directly but may isomerize to the E-form upon coordination to the palladium(II) center before subsequent cyclopalladation. researchgate.net The resulting cyclopalladated dimers can be cleaved with various ligands to yield mononuclear complexes. sci-hub.se

These cyclopalladated complexes of this compound are valuable intermediates for further synthetic transformations. um.es They exhibit reactivity towards a range of unsaturated molecules, including carbon monoxide (CO), isocyanides, and alkynes. acs.orgacs.orgorcid.org For instance, the reaction of a cyclopalladated this compound complex with carbon monoxide can lead to the formation of isoquinolin-1-one derivatives through CO insertion into the palladium-carbon bond. acs.org Similarly, these complexes can react with isocyanides and alkynes, leading to novel amidines and other highly functionalized organic molecules. orcid.orgdntb.gov.ua The stability and predictable reactivity of these palladacycles make them significant in catalytic applications and the synthesis of complex organic structures. sci-hub.se

Other Key Chemical Reactivities

The hydrolytic stability of oximes, including this compound, is a critical aspect of their chemistry. Generally, oximes are more resistant to hydrolysis than isostructural imines and simple hydrazones. nih.gov Their increased stability is often attributed to the electronic effect of the oxygen atom, which reduces the electrophilicity of the imine carbon. nih.gov However, they are not completely inert and can be hydrolyzed back to the parent carbonyl compound (phenylacetone) and hydroxylamine. cymitquimica.comthieme-connect.com

The hydrolysis of oximes is typically catalyzed by acid. nih.govthieme-connect.com Under acidic conditions, the oxime nitrogen is protonated, which facilitates the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the cleavage of the bond. nih.gov While neutral or basic hydrolysis is possible, it is generally less efficient. thieme-connect.com The reaction to regenerate the carbonyl compound from the oxime is an equilibrium process; acidic conditions help to drive the reaction to completion by protonating the released hydroxylamine. thieme-connect.com The reaction can also be influenced by the presence of other reagents; for example, triphosgene can react with oximes, but the process can be complicated by the partial hydrolysis of the oxime back to the corresponding ketone. chemrxiv.org

This compound exhibits both nucleophilic and electrophilic characteristics, primarily centered around the oxime functional group (-C=N-OH). The lone pair of electrons on the nitrogen atom makes the oxime group nucleophilic. acs.org This nucleophilicity is central to its role as a ligand in forming complexes with metal ions and its participation in reactions like O-alkylation. acs.org In coordination chemistry, the oxime can act as an ambidentate nucleophile, capable of bonding through either the nitrogen or oxygen atom. acs.org The nucleophilic character of the oxime is also exploited in synthetic methodologies where it acts as a hydroxide surrogate to form phenols from aryl halides via an intermediate that subsequently fragments. whiterose.ac.uk

Conversely, the molecule also possesses sites susceptible to electrophilic attack. Computational analyses, such as Molecular Electrostatic Potential (MEP) mapping, help identify these regions. researchgate.nettandfonline.com The electronegative oxygen and nitrogen atoms of the oxime group, along with the phenyl ring, represent regions of high electron density (nucleophilic sites), while the hydrogen atom of the hydroxyl group is the most electropositive region, making it a site for electrophilic interaction. tandfonline.com The carbon atom of the C=N bond has some electrophilic character, which is enhanced upon protonation of the nitrogen, making it susceptible to attack by nucleophiles, as seen in its hydrolysis mechanism. nih.gov The coordination of the oxime to a positively charged metal center can also activate it toward attack by various electrophiles. acs.org

Hydrogen bonding and other non-covalent interactions are crucial in defining the structural and chemical properties of this compound. The oxime group (–C=N–OH) is a potent hydrogen-bond donor (via the -OH group) and has two acceptor atoms (the nitrogen and oxygen), similar to a carboxylic acid. iucr.orgiucr.org This capability allows for the formation of strong intermolecular hydrogen bonds, which significantly influence the crystal packing and physical properties of the compound. iucr.org

Advanced Analytical Methodologies in Phenylacetone Oxime Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of phenylacetone (B166967) oxime from complex mixtures, which may contain unreacted starting materials, byproducts, and various impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phenylacetone oxime. It is frequently utilized to monitor the progress of synthesis reactions and to identify and quantify impurities. nih.gov In the synthesis of this compound from phenylacetone and hydroxylamine (B1172632), GC-MS can be used to track the consumption of the reactants and the formation of the oxime product. This allows for the optimization of reaction conditions such as temperature and reaction time to maximize yield and purity.

Furthermore, GC-MS is instrumental in creating impurity profiles of this compound samples. This is critical in forensic applications and in quality control to trace the synthetic route used. researchgate.net For instance, the presence of specific byproducts can indicate the use of certain precursors or reaction conditions. nih.govresearchgate.net However, it has been noted that some precursors of phenylacetone can decompose into phenylacetone during GC-MS analysis, which necessitates careful method development, such as derivatization with methoxime, to prevent inaccurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. chromatographyonline.com It is particularly useful for separating non-volatile or thermally sensitive compounds that are not amenable to GC analysis. HPLC methods, often coupled with UV detection, can achieve high resolution and sensitivity, enabling the quantification of impurities at low levels. researchgate.net For instance, HPLC can be used to ensure that the purity of a synthesized batch of this compound meets a certain threshold, such as >95%.

The development of a suitable HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation of this compound from its potential impurities. researchgate.netnih.gov This technique is crucial for the quality control of the compound, ensuring its suitability for subsequent use in research or synthesis.

Capillary Electrophoresis (CE) for Isomer Separation and Mixture Analysis

Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique in forensic drug analysis, offering advantages such as high separation efficiency, automation, and reduced consumption of reagents and samples. chromatographyonline.com A significant application of CE in the context of this compound research is the separation of its E and Z stereoisomers. chromatographyonline.comnih.gov This separation is important as the different isomers may exhibit different reactivity or biological activity.

CE methods have been developed for the simultaneous determination of various impurities alongside this compound. nih.govresearchgate.net For example, a validated CE assay can separate phenylacetone, this compound, and other related substances, with limits of detection (LOD) in the range of 0.01-0.02%. nih.govresearchgate.net This high resolving power makes CE an invaluable tool for the detailed analysis of complex mixtures containing this compound. chromatographyonline.comresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the structural elucidation and functional group analysis of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules, including this compound. mdpi.comlibretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. libretexts.orgdergipark.org.tr

In the case of this compound, ¹H NMR would show distinct signals for the methyl protons, the methylene (B1212753) protons, and the aromatic protons of the phenyl group. The chemical shifts and splitting patterns of these signals provide connectivity information. ¹³C NMR complements this by showing signals for each unique carbon atom, including the C=N carbon of the oxime group. libretexts.org Advanced 2D NMR techniques can further establish the connectivity between different parts of the molecule, confirming its structure. mdpi.com Theoretical calculations of NMR parameters can also be used in conjunction with experimental data for structural confirmation. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. eag.comgatewayanalytical.com These techniques are complementary and provide a molecular fingerprint of the compound. eag.com

For this compound, the FT-IR spectrum would typically show characteristic absorption bands for the O-H stretch of the oxime group, the C=N stretch, and the C-H and C=C vibrations of the aromatic ring. tandfonline.com For instance, unassociated hydroxyl groups in oximes absorb in the 3580–3670 cm⁻¹ region, while hydrogen-bonded O-H groups appear at lower frequencies (3130–3300 cm⁻¹). tandfonline.com

Raman spectroscopy provides information on the vibrations of the molecular skeleton and is particularly sensitive to non-polar bonds. gatewayanalytical.comsapub.org The combination of FT-IR and Raman spectra offers a comprehensive analysis of the functional groups in this compound, confirming its identity and providing insights into its molecular structure. eag.com

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule and to study the formation of metal complexes. sci-hub.se For organic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones.

The spectrum of an oxime typically displays absorptions due to π→π* transitions, associated with the aromatic phenyl ring and the C=N double bond, and n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group. dergipark.org.tr In various solvents, these transitions can provide insight into the molecule's electronic structure. physchemres.org For instance, studies on similar iminooxime ligands show π→π* transitions related to the benzene (B151609) ring in the 205–256 nm range, with imine (C=N) π→π* and n→π* transitions appearing at higher wavelengths. dergipark.org.tr The solvent polarity can influence the position of these absorption bands, an effect known as solvatochromism. physchemres.org

Furthermore, UV-Vis spectroscopy is instrumental in studying the formation of metal complexes with this compound. Oxime ligands are known to form stable complexes with various transition metals. xavier.edu The formation of a complex is often accompanied by distinct changes in the UV-Vis spectrum. New, often colorful, absorption bands can appear, which are attributed to charge-transfer (CT) transitions from the ligand to the metal (LMCT) or metal to ligand (MLCT), as well as d-d transitions within the metal ion's d-orbitals. dergipark.org.trethz.ch For example, the complexation of related oxime ligands with Ni(II), Co(II), and Cu(II) ions results in new absorption bands associated with metal-to-ligand charge transfer and weaker d-d transition shoulders at wavelengths above 500 nm. dergipark.org.tr By monitoring changes in absorbance, researchers can investigate the stoichiometry and stability of these complexes. researchgate.net

Table 1: Typical Electronic Transitions in Oxime Ligands and their Metal Complexes

| Transition Type | Chromophore | Typical Wavelength Range (nm) | Notes |

|---|---|---|---|

| π → π* | Phenyl Ring, C=C | 200-280 | High intensity absorptions. |

| π → π* | C=N (Imine) | 270-300 | Characteristic of the oxime group. |

| n → π* | C=N (Imine/Oxime) | 310-340 | Lower intensity, sensitive to solvent. |

| Charge Transfer (CT) | Ligand-Metal Complex | 390-430 | Intense bands indicating complex formation. |

| d-d Transitions | Metal Ion in Complex | 490-720 | Weak intensity, characteristic of the metal center. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₉H₁₁NO), the calculated molecular weight is 149.19 g/mol .

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include:

α-Cleavage: This is a dominant fragmentation pathway for ketones and amines. libretexts.org Cleavage of the C-C bond adjacent to the C=N group would be expected. The most likely α-cleavage would involve the loss of the benzyl (B1604629) group (C₇H₇•) or the methyl group (CH₃•). A prominent peak in the mass spectrum of compounds containing a benzyl moiety is often observed at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), which forms after rearrangement of the initial benzyl cation. wpmucdn.com

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds and oximes with a sufficiently long alkyl chain containing a γ-hydrogen. msu.edunih.gov The fragmentation of oximes via the McLafferty rearrangement is a known process and can be a significant pathway depending on the structure and stereochemistry (E/Z isomerism) of the oxime. nih.gov

Other Fragmentations: Loss of small, stable neutral molecules such as H₂O, NO, or HCN from the molecular ion can also occur, leading to characteristic peaks in the spectrum.

It is noteworthy that some precursor molecules to phenylacetone can decompose into phenylacetone itself during analysis by gas chromatography-mass spectrometry (GC-MS), a phenomenon that can be mitigated by derivatization, for instance, through methoximation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₉H₁₀N]⁺ | M⁺ - OH |

| 91 | [C₇H₇]⁺ | Tropylium ion (from α-cleavage of C-C bond and rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 58 | [C₃H₆N]⁺ | Result of α-cleavage (loss of benzyl radical) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Studies have confirmed that the crystal structures of this compound and its cyclopalladated complexes have been determined, providing insight into their solid-state conformations and coordination geometries. acs.orgfigshare.com While the specific crystallographic data for free this compound is not detailed in readily available literature, analysis of closely related compounds like 2-hydroxy-2-phenylacetophenone oxime reveals the type of structural information that can be obtained. nih.govresearchgate.net

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition profile of materials. abo.fi These methods measure changes in physical properties, such as mass and temperature difference, as a function of temperature.

A typical thermal analysis of an organic compound like this compound would involve heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen) to observe its decomposition behavior. nih.govredalyc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. The resulting TGA curve plots mass loss versus temperature. For this compound, the onset temperature of mass loss would indicate the beginning of its thermal decomposition. The curve may show one or more distinct steps, corresponding to the loss of specific molecular fragments. The derivative of this curve (DTG) shows the rate of mass loss and helps to more clearly define the decomposition temperatures. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are heated. The DTA curve shows peaks corresponding to thermal events. Endothermic peaks typically represent processes like melting or decomposition, while exothermic peaks can indicate crystallization or oxidative decomposition. nih.govammoniaenergy.org

By combining TGA and DTA, a comprehensive picture of the thermal behavior can be obtained. For example, the DTA curve for a related compound, cilazapril, shows an endothermic peak for melting, followed by endo- and exothermic peaks related to its decomposition and pyrolysis at higher temperatures. nih.gov The TGA curve concurrently shows the corresponding mass loss at each stage. This data is critical for determining the upper temperature limit at which the compound is stable.

Theoretical and Computational Chemistry Studies on Phenylacetone Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model molecular systems and predict their properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. scispace.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine optimized molecular geometries, including bond lengths and angles. tandfonline.comrsc.org For oxime derivatives, theoretical calculations of structural parameters often show good correlation with experimental data obtained from X-ray diffraction. tandfonline.comrsc.org

Studies on compounds structurally similar to phenylacetone (B166967) oxime, such as 2-hydroxy-2-phenyl acetophenone (B1666503) oxime (2H2PAO), demonstrate the utility of DFT. tandfonline.com For 2H2PAO, DFT calculations have been used to analyze the planarity of the phenyl rings and the geometry of the oxime group. tandfonline.com The bond length of the C=N group in oximes is a key parameter, and in related compounds like 1, 2-diphenyl-2-methoxyethanone oxime (DMEO), this has been calculated to be approximately 1.489 Å, indicating a lack of π-electron delocalization from the N=C group towards the aromatic ring. tandfonline.com

DFT is also employed to understand chemical reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. tandfonline.comresearchgate.net This gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites within the molecule, providing insights into its reactive behavior. tandfonline.comresearchgate.net

Ab initio and DFT methods are crucial for elucidating complex reaction mechanisms. For oxime-related reactions, computational studies can map out the energy profiles of reaction pathways, identify transition states, and calculate activation barriers. nih.govpku.edu.cn

For instance, DFT calculations (PBE0/def2-TZVPP) combined with a polarizable continuum model have been used to investigate the mechanism of intramolecular oxime transfer reactions. nih.gov These studies have shown that the steps involving water addition and expulsion represent the highest energy barriers along the reaction coordinate, a finding that aligns with experimental observations. nih.gov Similarly, DFT calculations at the B3LYP/6-31G* level can model the intramolecular transfer, including the formation of tetrahedral intermediates and the role of hydrogen bonding in stabilizing transition states. The mechanism of oxime exchange reactions has also been explored using ab-initio DFT, providing a detailed understanding of the reaction path.

Computational models have also been applied to understand the reactions of oximes with other molecules, such as the urethanation of an oxime with methyl isocyanate, where DFT calculations (B3LYP/6-31+G(d)) were used to evaluate different possible reaction pathways. pku.edu.cn

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Spectroscopic Property Simulations

Computational methods are extensively used to simulate and interpret various types of spectra, providing a powerful complement to experimental spectroscopic analysis.

Theoretical calculations are highly valuable for predicting and assigning Nuclear Magnetic Resonance (NMR) chemical shifts. academie-sciences.fr The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the 1H and 13C NMR isotropic shielding values. tandfonline.com

For oxime compounds, these calculations are often performed simulating a solvent environment, such as DMSO-d6, to better match experimental conditions. researchgate.net In a study on 2-hydroxy-2-phenyl acetophenone oxime, the calculated chemical shifts for the oxime carbon atoms were found to be in good agreement with the experimental values. tandfonline.com Protons on carbons adjacent to electronegative atoms like oxygen or nitrogen are expected to appear at lower fields (higher ppm values). libretexts.org Aromatic protons typically resonate in the 6.5–8.0 ppm range. libretexts.org The accuracy of these predictions helps in the correct assignment of complex NMR spectra. academie-sciences.fr

Table 1: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for Oxime Carbons in 2-hydroxy-2-phenyl acetophenone oxime (2H2PAO) tandfonline.com

Vibrational spectroscopy, including FT-IR and FT-Raman, is a key technique for identifying functional groups in a molecule. nih.gov DFT calculations are used to compute harmonic vibrational frequencies, which, despite often being higher than experimental values, can be scaled to provide excellent agreement. nih.gov

A crucial part of the analysis is the Potential Energy Distribution (PED), which is calculated to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion. tandfonline.comresearchgate.net This detailed assignment helps in the definitive interpretation of the experimental spectra. researchgate.net

For oxime-containing molecules, characteristic vibrational modes include:

O-H Stretching: In oximes, the unassociated O-H stretching band appears around 3580–3670 cm−1. This band shifts to a lower frequency (3130–3300 cm−1) if hydrogen bonding is present. tandfonline.com

C=N Stretching: The C=N stretching mode is typically observed in the range of 1550–1650 cm−1. tandfonline.comtandfonline.com

N-O Stretching: The N-O stretching vibration is usually found around 900-940 cm−1. tandfonline.com

Table 2: Key Vibrational Frequencies (cm-1) for Oxime-Related Compounds from Experimental and DFT Calculated Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.netnih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax). tandfonline.com These calculations are often performed in different solvents to understand the effect of the environment on the electronic transitions. researchgate.net

In studies of related oximes, TD-DFT calculations have been used to simulate the UV-Vis spectrum, and the results are then compared with experimental data. tandfonline.comtandfonline.com This comparison helps to assign the observed absorption bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions, providing insight into the electronic structure and chromophores present. researchgate.net

Vibrational Frequency Analysis and Potential Energy Distributions

Molecular Interactions and Reactivity Descriptors

Computational analysis provides profound insights into the electronic structure and reactivity of phenylacetone oxime. Methodologies such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are employed to characterize its behavior at a molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. nih.govepa.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO - EHOMO) are critical descriptors of chemical stability and reactivity. flybase.orgfishersci.ca

Calculations performed using Density Functional Theory (DFT) can determine the energies of these orbitals. flybase.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and a pronounced nonlinear optical (NLO) response. flybase.orguni.lu For oximes, the HOMO is typically localized on the C=N-OH moiety, while the LUMO is distributed over the π-system. The energy gap is a key factor in evaluating the molecule's stability and potential for charge transfer. flybase.orgfishersci.ca

Table 1: Representative FMO Data for an Oxime System

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: The values presented are illustrative for a representative oxime system and are typically calculated using DFT methods like B3LYP.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. flybase.orgfishersci.com The MEP map displays the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. fishersci.fithegoodscentscompany.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. flybase.orgfishersci.ca This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies their significance. fishersci.com

In oxime-containing compounds, significant stabilization often arises from interactions involving the lone pairs of oxygen and nitrogen atoms. flybase.org For instance, strong intramolecular interactions can occur between the lone pair of an oxygen donor orbital (n(O)) and an adjacent antibonding acceptor orbital (σ* or π*). These hyperconjugative interactions lead to electron delocalization, which stabilizes the molecule and influences its geometric and electronic properties. flybase.orgfishersci.com

Table 2: Example NBO Analysis for an Oxime Derivative

| Donor NBO | Acceptor NBO | E(2) (kJ/mol) | Interaction Type |

|---|---|---|---|

| n2(O) | σ*(C-H) | 16.40 | Intramolecular Hydrogen Bond fishersci.com |

| n2(O) | σ*(C-C) | 5.06 | Hyperconjugation fishersci.com |

Note: Data is representative of computational studies on oxime derivatives, illustrating the types of interactions and their stabilization energies. fishersci.com

Non-Linear Optical Properties and Charge Transfer Mechanisms

Organic molecules featuring a π-conjugated system that connects electron-donating and electron-accepting groups are of significant interest for their nonlinear optical (NLO) properties. flybase.orgfishersci.com this compound, with its phenyl ring and oxime group, fits this structural motif. NLO properties are characterized by parameters such as the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govnih.gov

Computational methods are essential for predicting these properties. fishersci.ca A high β value, which indicates a strong NLO response, is often associated with significant intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule. nih.gov This charge transfer is facilitated by a small HOMO-LUMO energy gap. nih.govnih.gov The calculated hyperpolarizability of such molecules can be considerably large, suggesting their potential as candidates for new organic NLO materials. nih.gov

Table 3: Calculated NLO Properties for a Representative Organic Molecule

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Debye |

| Polarizability (α) | 25 x 10-24 esu | Electrostatic units |

Note: Values are illustrative and are typically calculated using DFT methods to estimate the NLO response. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

For reactions involving oximes, such as intramolecular transfer or metathesis, DFT calculations can model the formation of intermediates and locate the associated transition states. The calculated activation energy (the energy difference between the reactants and the transition state) determines the feasibility and rate of a proposed reaction pathway. For example, studies on intramolecular oxime transfer reactions have used computational modeling to show that water-addition and -expulsion steps often have the highest energy barriers, which aligns with experimental observations. This characterization is vital for understanding and predicting the chemical behavior of this compound in various transformations.

Energy Profiles and Reaction Kinetics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. Theoretical models, such as those using the B3LYP functional with a 6-31G* basis set, are employed to map out the energy landscapes of its reactions. These studies are crucial for understanding transformations like intramolecular oxime transfers or metal-catalyzed functionalization. acs.org

By calculating the energy profiles, researchers can identify transition states and determine the activation barriers for the formation of key intermediates. For instance, in reactions involving the addition of water, computational models can quantify the energy required to form tetrahedral intermediates. This analysis helps in predicting the most plausible reaction pathways and understanding the kinetics of the process. The insights gained from these computational models can be validated by comparing them with experimental data from kinetic studies, such as those monitored by NMR spectroscopy. Furthermore, computational studies have been applied to understand the reaction mechanisms of metal complexes derived from this compound, such as in cyclopalladated compounds. acs.org

Solid-State Computational Studies

The analysis of this compound in the solid state involves computational methods that explore the crystal packing and the nature of the forces holding the molecules together. These studies are fundamental to understanding the material's physical properties and stability.

Hirshfeld surface analysis is a computational method used to investigate and visualize intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts between neighboring molecules. The surface is generated based on the distance from the molecule's nucleus to the nearest nucleus in a neighboring molecule.

The stability and structure of crystalline this compound are governed by a network of non-covalent intermolecular interactions. The primary interactions expected are hydrogen bonds, a consequence of the oxime's hydroxyl (-OH) group, which can act as a hydrogen bond donor, and the nitrogen atom, which can act as an acceptor.

Biological and Biomedical Research Applications of Phenylacetone Oxime

Role in Drug Metabolism and Pharmacokinetics

Phenylacetone (B166967) oxime is primarily recognized in pharmacology and toxicology as a key metabolite in the biotransformation of amphetamine and related compounds. smolecule.com Its formation is a critical step in the metabolic pathway that leads to the detoxification and eventual excretion of these substances. nih.gov

Phenylacetone oxime is an established intermediate in the oxidative deamination of amphetamine. nih.govconnectedpapers.com The metabolic pathway does not proceed directly from amphetamine to the oxime. Instead, it involves a multi-step enzymatic process.

The primary step is the N-oxidation or N-hydroxylation of amphetamine to form N-hydroxyamphetamine. oup.comannualreviews.org This intermediate is then further metabolized to yield this compound. oup.comnih.govtandfonline.comtandfonline.com Studies using rabbit liver preparations have demonstrated this conversion, showing that N-hydroxyamphetamine is a precursor to the oxime. tandfonline.com These in-vitro experiments also revealed stereoselectivity; the R(-) enantiomer of amphetamine was metabolized to this compound in significantly greater quantities than the S(+) enantiomer after extended incubation periods. tandfonline.comtandfonline.com Similarly, the R(-) enantiomer of N-hydroxyamphetamine was converted to the oxime at a faster rate than the S(+) enantiomer. tandfonline.com

The formation of this compound from its precursor N-hydroxyamphetamine is considered a component of a detoxification process, as the oxime shows less activity at key neurotransmitter transporters compared to its parent compounds. nih.gov

The conversion of amphetamines to this compound is facilitated by specific enzyme systems. In humans, the flavin-containing monooxygenase 3 (FMO3) is responsible for the initial N-oxygenation of both amphetamine and methamphetamine into their corresponding hydroxylamines. nih.govwikipedia.org The resulting amphetamine hydroxylamine (B1172632) is also a substrate for human FMO3 and is converted to this compound. nih.gov

In vitro studies using rat liver microsomes have further characterized this biotransformation. nih.gov The N-oxidation of N-hydroxyamphetamine to this compound was found to be dependent on both NADPH and oxygen. nih.gov However, the research suggested that this particular oxidative reaction was not mediated by the cytochrome P-450 monooxygenase system, as it was minimally inhibited by carbon monoxide and specific P-450 inhibitors. nih.gov

Table 1: Summary of Key Metabolic Studies on this compound Formation

| Organism/System | Precursor | Key Enzyme System | Finding | Reference(s) |

|---|---|---|---|---|

| Rabbit Liver | R(-)-Amphetamine | Liver 9000 g supernatant | Metabolized to N-hydroxyamphetamine, then to this compound at a faster rate than the S(+) enantiomer. | tandfonline.com, tandfonline.com |

| Rat Liver Microsomes | N-hydroxyamphetamine | NADPH-dependent monooxygenase | Conversion to this compound is O₂ and NADPH-dependent but likely not mediated by cytochrome P-450. | nih.gov |

Oxidative Deamination Pathways of Amphetamines

Biocatalytic Applications

The chemical structure of this compound makes it relevant to the field of biocatalysis, which uses enzymes to perform chemical reactions.

This compound has been noted for its role in biocatalytic processes aimed at synthesizing chiral amines. Chiral amines are critical building blocks for a vast number of pharmaceutical compounds. nih.govresearchgate.net Biocatalytic methods for their production are of considerable interest as they offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.govunito.it

The reduction of oximes is a chemical route to producing primary amines. osu.edu Biocatalysis can achieve this transformation with high enantioselectivity, generating optically active products. osu.edu While specific enzymes for the direct, large-scale biocatalytic reduction of this compound are not detailed in the provided research, its potential as a substrate is recognized within the broader context of using oximes for creating valuable, enantiomerically pure pharmaceutical intermediates.

There is significant research interest in a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs) for their synthetic capabilities. nih.gov A well-studied, thermostable BVMO is phenylacetone monooxygenase (PAMO), originally isolated from the bacterium Thermobifida fusca. nih.govrcsb.orgalmacgroup.com

It is important to clarify that the native substrate for PAMO is phenylacetone, not this compound. rsc.orgnih.gov PAMO catalyzes the Baeyer-Villiger oxidation of phenylacetone, inserting an oxygen atom adjacent to the carbonyl group to form benzyl (B1604629) acetate (B1210297). almacgroup.com The enzyme's stability and catalytic mechanism are subjects of intense study for potential industrial applications. rsc.orgnih.govnih.gov While this compound shares a structural backbone with PAMO's substrate, the direct enzymatic interaction or transformation of the oxime by PAMO is not the focus of the available research. The connection is based on the name of the enzyme and its native substrate, phenylacetone. nih.govalmacgroup.com

Production of Chiral Amines and Enantiomerically Pure Intermediates

Pharmacological Activity and Mechanistic Insights